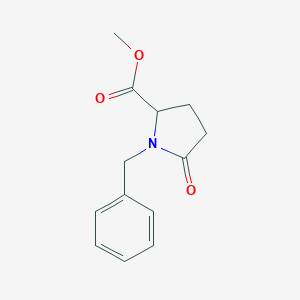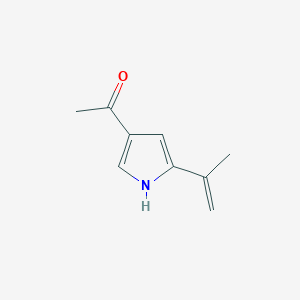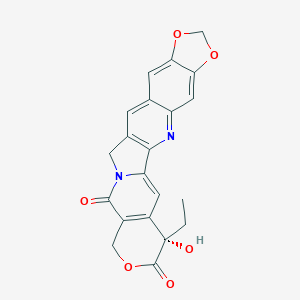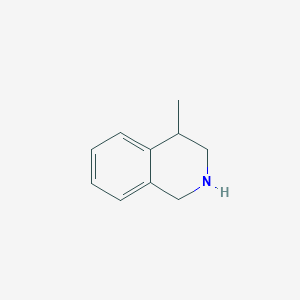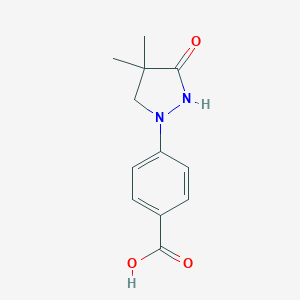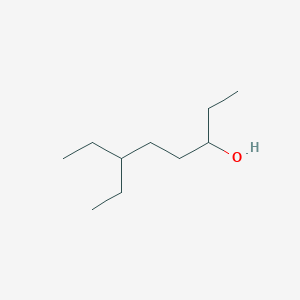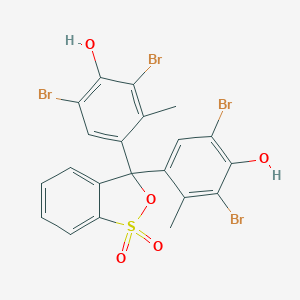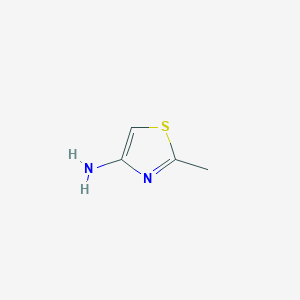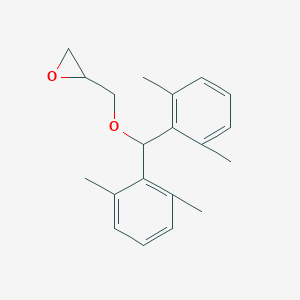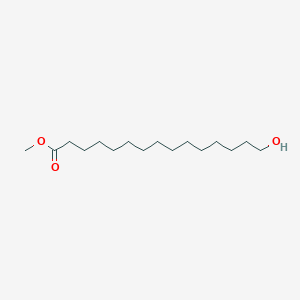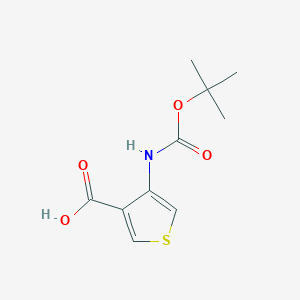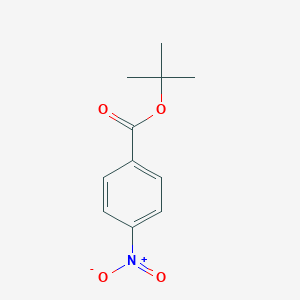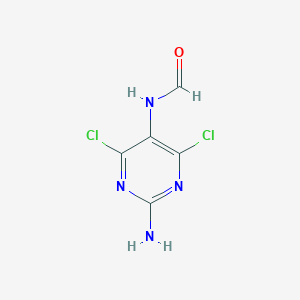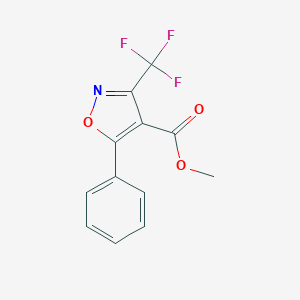
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI), also known as Isoxazolecarboxylic acid, is a chemical compound that has gained significant interest in scientific research. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemische Und Physiologische Effekte
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its limited solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. One of the potential areas of research is the development of new drugs based on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid for the treatment of various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid and its potential applications in other fields of research, including pharmacology and biochemistry.
Conclusion:
In conclusion, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is a chemical compound that has gained significant interest in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid have been discussed in this paper. Further research is needed to understand the full potential of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in various fields of research.
Synthesemethoden
The synthesis of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid can be achieved through various methods. One of the commonly used methods is the reaction of 3-(trifluoromethyl)phenyl isocyanate with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. Another method involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with malonic acid, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been extensively used in scientific research. One of the primary applications of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.
Eigenschaften
CAS-Nummer |
111079-01-7 |
|---|---|
Produktname |
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) |
Molekularformel |
C12H8F3NO3 |
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
methyl 5-phenyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)19-16-10(8)12(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
ZVOHAFUREAFQCR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2 |
Synonyme |
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



